molecular formula C17H18BrNO2 B5555308 N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide CAS No. 303116-99-6

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide

Cat. No.: B5555308
CAS No.: 303116-99-6
M. Wt: 348.2 g/mol
InChI Key: LLYDPAVINSJRQY-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is a chemical compound with the CAS Registry Number 303116-99-6 . Its molecular formula is C 17 H 18 BrNO 2 , and it has a molecular weight of 348.23 g/mol . This acetamide derivative is characterized by a bromo-methylphenyl group and a dimethylphenoxy moiety, a structure that often serves as an important organic building block in medicinal chemistry and pharmaceutical research . Such compounds are frequently utilized in the synthesis of more complex molecules and are valuable intermediates in the discovery and development of new biologically active agents. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers can leverage this compound in various exploratory studies, including but not limited to, the synthesis of novel compounds, structure-activity relationship (SAR) studies, and as a precursor in the development of potential protease inhibitors or other targeted molecules .

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2/c1-11-7-8-15(14(18)9-11)19-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYDPAVINSJRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC(=C2C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189421
Record name N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303116-99-6
Record name N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303116-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Acylation: The brominated product is then subjected to acylation with 2-(2,3-dimethylphenoxy)acetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination and acylation reactions, with careful control of reaction conditions to ensure high yield and purity. Solvents like dichloromethane or toluene may be used, and catalysts such as aluminum chloride can facilitate the acylation process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Phenoxy/Phenyl) Melting Point (°C) Synthesis Yield (%) Key Activity/Notes Reference
N-(2-bromo-4-methylphenyl)-2-(2-chlorophenoxy)acetamide () C₁₅H₁₃BrClNO₂ 2-chlorophenoxy, 2-bromo-4-methyl N/A N/A Used as intermediate
2-(2,3-dimethylphenoxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide () C₁₉H₁₉N₃O₄S₂ 2,3-dimethylphenoxy, thiazole N/A N/A Sulfonamide group for enhanced binding
N-(4-amino-2-methylphenyl)-2-(3,4-dimethylphenoxy)acetamide () C₁₇H₂₀N₂O₂ 3,4-dimethylphenoxy, 4-amino N/A N/A Potential bioactivity due to NH₂
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30, ) C₁₆H₂₂FNO₃ 4-butyryl-2-fluorophenoxy, butyl 75 82 High yield synthesis
2-(2-bromo-4-ethylphenoxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide () C₁₉H₁₈BrN₃O₄S₂ 2-bromo-4-ethylphenoxy, thiazole N/A N/A Predicted pKa = 7.01

Key Observations :

  • Halogen Effects : Bromine substitution (as in the target compound and ) increases molecular weight and lipophilicity compared to fluorine (Compound 30, ) or chlorine analogs. This may enhance membrane permeability but reduce solubility .
  • Functional Groups : Sulfonamide () or thiazole () substituents introduce polar moieties, improving water solubility and target specificity but possibly reducing oral bioavailability .

Physical Properties :

  • Melting Points : Brominated acetamides (e.g., Compound 30, ) melt at 75–84°C, suggesting moderate crystallinity. The target compound’s melting point is expected to fall within this range .
  • Lipophilicity: The bromine atom and methyl groups increase logP compared to non-halogenated analogs, favoring blood-brain barrier penetration but complicating aqueous formulation .

Theoretical and Computational Insights

  • Oral Bioavailability :
    • Rotatable Bonds : The target compound has ~5 rotatable bonds (estimated), below the threshold of 10, favoring good oral absorption .
    • Polar Surface Area (PSA) : Estimated PSA = ~50 Ų (based on methyl and bromine substituents), well below the 140 Ų limit for optimal bioavailability .
  • Hydrogen Bonding: The absence of strong H-bond donors (unlike sulfonamides) may reduce target binding but improve passive diffusion .

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H22BrN5O3C_{20}H_{22}BrN_5O_3 and a molecular weight of approximately 448.33 g/mol. Its structure features a bromo-substituted aromatic ring and a phenoxy group, which may influence its biological interactions. The presence of multiple functional groups allows for diverse reactivity in biological systems, potentially enhancing its efficacy against various targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the bromo-substituted aromatic system : This can be achieved through electrophilic bromination.
  • Synthesis of the phenoxy group : This is often done via nucleophilic substitution reactions.
  • Acetamide formation : The final step usually involves acylation to introduce the acetamide functionality.

Optimizing reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Anthelmintic Properties

Preliminary studies indicate that this compound exhibits promising anthelmintic activity . It has shown efficacy against various parasitic infections, suggesting that it may interact with biological targets involved in the survival and proliferation of parasites. The structural features of the compound likely facilitate these interactions by binding to specific enzymes or receptors critical for parasitic life cycles.

The mechanism by which this compound exerts its biological effects has been investigated through various methods:

  • Molecular Docking Studies : These studies have been used to predict how the compound binds to specific biological targets, providing insights into its potential mechanisms of action.
  • Binding Assays : Experimental techniques to measure the binding affinity of the compound to enzymes or receptors implicated in parasitic infections have been conducted.

Understanding these interactions is essential for elucidating the compound's therapeutic profile and optimizing its efficacy.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. These include:

Compound NameBiological ActivityStructural Features
Compound AAntibacterialBromo-substituted phenyl ring
Compound BAntifungalAcetamide and phenoxy groups
Compound CAntiparasiticTriazolo-pyrazine moiety

The unique combination of a bromo-substituted aromatic system and a complex triazole-pyrazine framework in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Efficacy Against Parasitic Infections : A study demonstrated that this compound effectively reduced parasite load in infected models, indicating its potential as a new anthelmintic agent.
  • In Vitro Studies : Laboratory tests revealed that this compound inhibited key enzymes involved in parasitic metabolism, further supporting its role as an effective therapeutic agent.
  • Toxicity Assessments : Preliminary toxicity evaluations suggest that while the compound exhibits significant biological activity, further studies are required to fully understand its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-bromo-4-methylphenyl)-2-(2,3-dimethylphenoxy)acetamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a two-step process: (1) coupling 2-bromo-4-methylaniline with chloroacetyl chloride to form the acetamide intermediate, followed by (2) nucleophilic substitution with 2,3-dimethylphenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Yields (~60–75%) depend on stoichiometric ratios and solvent polarity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC-MS : To confirm molecular weight (expected [M+H]⁺ = 377.2 Da) and detect impurities.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for bromophenyl and dimethylphenoxy groups) and acetamide carbonyl (δ ~168 ppm) .
  • Elemental Analysis : Validate C, H, N, Br content within ±0.3% of theoretical values .

Q. What are the compound’s solubility profiles in common solvents, and how do they affect experimental design?

  • Methodology : Solubility is moderate in DMSO (>10 mg/mL) and DCM, but poor in aqueous buffers. For biological assays, pre-dissolve in DMSO (≤0.1% final concentration to avoid cytotoxicity). Solubility can be enhanced using co-solvents like PEG-400 .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 2-bromo group on the phenyl ring enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 90°C). For example, substituting Br with a pyridyl group modifies bioactivity. Monitor reaction progress via TLC and isolate products using flash chromatography .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values in enzyme assays)?

  • Methodology :

  • Assay Optimization : Standardize buffer pH, temperature, and enzyme concentration.
  • Orthogonal Assays : Validate inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Control Compounds : Compare with structurally similar acetamides (e.g., 2-(4-chlorophenoxy)-N-phenylacetamide) to identify substituent-specific effects .

Q. What is the compound’s metabolic stability in hepatic microsomes, and how can it be improved?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Analyze metabolites via LC-MS/MS.
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenoxy ring to reduce CYP450-mediated oxidation .

Q. How does the compound interact with lipid bilayers, and what computational models predict its membrane permeability?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Use CHARMM-GUI to model partitioning into lipid bilayers.
  • PAMPA Assay : Measure passive diffusion (log P₆₀ > −6 suggests moderate permeability). Correlate with calculated logP (ClogP ≈ 3.5) .

Key Research Recommendations

  • Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .
  • Biological Studies : Prioritize proteomics to identify off-target effects (e.g., kinase profiling ).
  • Computational Modeling : Use DFT calculations to predict regioselectivity in electrophilic substitutions .

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